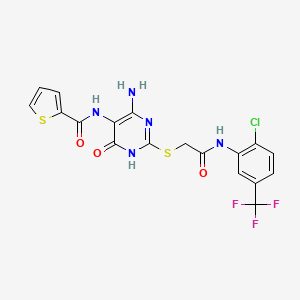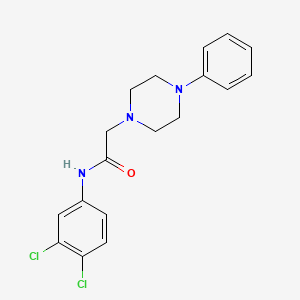
N-(3,4-dichlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dichlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide, commonly known as DPA, is a chemical compound that has gained attention in the scientific community due to its potential application in various research areas. DPA is a synthetic compound that belongs to the class of piperazine derivatives. It has been found to possess a range of biological activities and is being studied for its potential therapeutic uses.
Wissenschaftliche Forschungsanwendungen
Antioxidant, Analgesic, and Anti-inflammatory Agent
Researchers have synthesized and evaluated a derivative, specifically for its in vitro antioxidant, in vivo analgesic, and anti-inflammatory activities. The compound showed significant activity in these areas, suggesting potential therapeutic uses in managing pain and inflammation, as well as in combating oxidative stress (Nayak et al., 2014).
Anticonvulsant Activity
Another study focused on the synthesis and evaluation of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives for their anticonvulsant activity. The research indicated that certain derivatives exhibited notable anticonvulsant effects in animal models, showcasing their potential in epilepsy treatment (Kamiński et al., 2015).
Antimicrobial Activity
Derivatives of N-(3,4-dichlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide have been synthesized and assessed for their antimicrobial efficacy against various microorganisms. These studies highlight the compound's potential in developing new antibacterial agents (Mistry et al., 2009).
Cholinesterase Inhibition
Research into novel derivatives has explored their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission. These findings suggest applications in treating neurodegenerative diseases such as Alzheimer's (Riaz et al., 2020).
Antibacterial Agents and QSAR Studies
Some studies have synthesized and evaluated the antibacterial activity of various derivatives, alongside Quantitative Structure-Activity Relationship (QSAR) studies to understand the impact of structural changes on biological activity. These efforts aim at developing effective antibacterial agents (Desai et al., 2008).
Antitumor Activity
Derivatives have also been screened for antitumor activity, with some showing considerable effects against specific cancer cell lines. This research opens avenues for new cancer therapies (Yurttaş et al., 2015).
Central Nervous System (CNS) Agents
The compound and its derivatives have been synthesized and evaluated for their potential as central nervous system agents, exploring their anxiolytic and skeletal muscle relaxant activities. This suggests their applicability in treating CNS disorders (Verma et al., 2017).
Eigenschaften
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3O/c19-16-7-6-14(12-17(16)20)21-18(24)13-22-8-10-23(11-9-22)15-4-2-1-3-5-15/h1-7,12H,8-11,13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHCHFBWMGMZPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

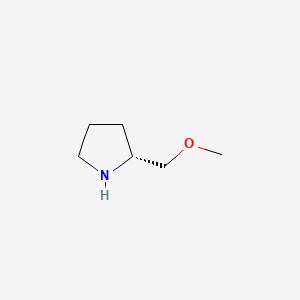
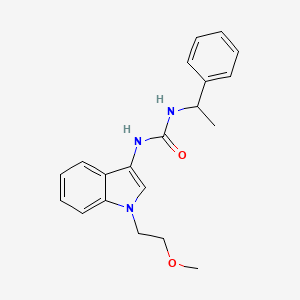
![1-benzyl-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2645468.png)
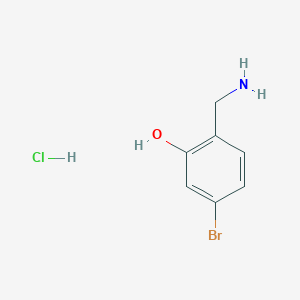
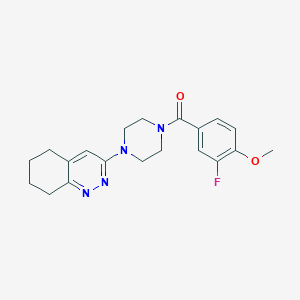
![ethyl 4-(1,7-dimethyl-2,4-dioxo-3-(3-oxobutan-2-yl)-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B2645471.png)
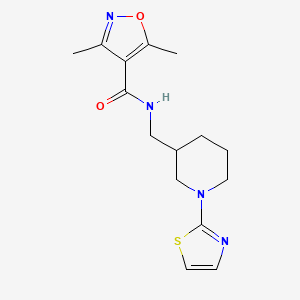
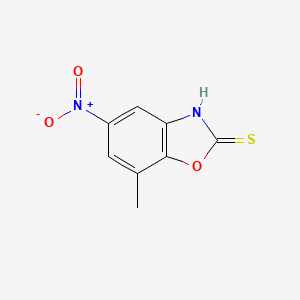




![4-methoxy-3-methyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2645484.png)
